Chromatographic Separation from the Active Pharmaceutical Ingredient (Entrectinib) Under Validated HPLC Conditions
As Entrectinib Impurity 5, 5-(3-fluorobenzyl)-1H-indazol-3-amine exhibits a relative retention time (RRT) of approximately 1.35 relative to entrectinib (RRT = 1.00) on a C18 column using a phosphate buffer / acetonitrile gradient . The resolution factor (Rₛ) between the impurity and the API is consistently ≥ 2.0 under the pharmacopoeial method, while the 3,5-difluorobenzyl analogue (entrectinib itself) shows RRT = 1.00 . This distinct elution profile is essential for system suitability testing in release and stability studies.
| Evidence Dimension | Relative retention time (RRT) on C18 HPLC |
|---|---|
| Target Compound Data | RRT ≈ 1.35 (vs. entrectinib RRT = 1.00) |
| Comparator Or Baseline | Entrectinib API (RRT = 1.00); 3,5-difluorobenzyl analogue |
| Quantified Difference | ΔRRT ≈ 0.35; resolution factor Rₛ ≥ 2.0 |
| Conditions | Validated HPLC method: C18 column, phosphate buffer (pH 3.0) / acetonitrile gradient, UV detection at 254 nm |
Why This Matters
Procurement of the correct impurity reference standard with a documented RRT and resolution ensures compliance with ICH Q3A/Q3B guidelines and prevents method failure during regulatory submission.
